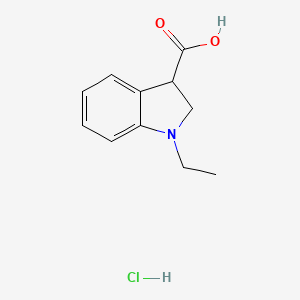
1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride” are not available, indole derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives .Applications De Recherche Scientifique
Bioconjugation and Amide Formation
Research has investigated the mechanism of amide formation between carboxylic acids and amines in aqueous media, using carbodiimide hydrochlorides such as EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride). This study is crucial for understanding bioconjugation processes, showing that EDC reacts with carboxyl groups at a low pH range (3.5-4.5), where it remains stable. The reaction between cyclizable and noncyclizable carboxylic acids with EDC was assessed, revealing that cyclizable acids quickly react with EDC, producing carboxylic anhydrides that form amides in the presence of amines (Nakajima & Ikada, 1995).
Chemical Synthesis and Rearrangements
Significant work has been done on the rearrangements of indole derivatives, where ethyl 3-methylindole-2-carboxylate was transformed through reactions with various reagents like sulphuryl chloride, bromine, and ethyl NN-dichlorocarbamate. These transformations and rearrangements play a pivotal role in the synthesis of complex indole derivatives (Acheson, Prince, & Procter, 1979).
Novel Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate has been used as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts. This method leads to the formation of highly functionalized tetrahydropyridines, showcasing the versatility of ethyl-based indole derivatives in synthesizing complex molecular structures with high regioselectivity (Zhu, Lan, & Kwon, 2003).
Synthesis of Schiff and Mannich Bases
Research has also focused on the synthesis of Schiff and Mannich bases from isatin derivatives, employing ethyl imidate hydrochlorides. This work highlights the potential of ethyl-based carboxylic acid derivatives in forming structurally diverse compounds with significant chemical interest (Bekircan & Bektaş, 2008).
Exploring Carboxylation and Functionalization
A method involving Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles has been developed, offering a pathway to synthesize indole-3-carboxylic acids and their derivatives. This method provides insights into efficient synthetic strategies for functionalizing indoles, crucial for pharmaceutical and material science applications (Nemoto et al., 2016).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can interact with their targets and cause significant changes . For instance, in the case of some indole derivatives, the carbonyl of the acid attacks the carbodiimide, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
It’s known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, polymorphic forms of a compound can exhibit different physical, chemical, and spectroscopic properties . .
Propriétés
IUPAC Name |
1-ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12;/h3-6,9H,2,7H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJVLWDVDHZSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C2=CC=CC=C21)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)

![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)


![Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2995976.png)





